molecular formula C16H19N3O4 B11765977 N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide

N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B11765977
M. Wt: 317.34 g/mol
InChI Key: CRYHDMVUAFTYFU-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a dimethylaminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Dimethylaminopropyl Chain: The dimethylaminopropyl chain can be attached through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the dimethylaminopropyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylaminopropyl chain can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown its effectiveness against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

The mechanisms through which it exerts its anticancer effects include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by influencing mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation and leading to reduced tumor growth.

Antimicrobial Activity

N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide has also demonstrated antimicrobial properties. It shows notable antibacterial effects against pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

Potential antifungal activities have been observed as well, making it a candidate for further exploration in antimicrobial therapies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy Study :
    • In vitro tests demonstrated that the compound significantly reduced cell viability in HepG2 and MCF-7 cells compared to control groups.
    • The study concluded that the compound could be developed into a lead candidate for liver and breast cancer therapies.
  • Antimicrobial Screening :
    • A series of tests against common bacterial strains revealed that this compound exhibited lower minimum inhibitory concentrations compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Dimethylamino)propyl)-5-(4-methylphenyl)furan-2-carboxamide: Similar structure with a methyl group instead of a nitro group.

    N-(3-(Dimethylamino)propyl)-5-(4-chlorophenyl)furan-2-carboxamide: Similar structure with a chloro group instead of a nitro group.

Uniqueness

N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds

Biological Activity

N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide, commonly referred to by its chemical structure, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a furan ring and a nitrophenyl group, suggesting diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C16H19N3O
  • Molecular Weight : 317.34 g/mol
  • CAS Number : 824414-13-3
  • Purity : Typically ≥95% .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is believed to stem from its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative stress.

Cytoprotective Effects

A notable study demonstrated that this compound has cytoprotective effects on human colon fibroblast cells (CCD-18Co). The compound was shown to reduce DNA strand breaks and mitochondrial damage induced by carcinogenic agents such as 4-nitroquinoline 1-oxide (4NQO). The protective effects were attributed to the modulation of nitrosative stress rather than oxidative stress, highlighting the compound's unique mechanism of action .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antibacterial and antifungal properties. Although specific data on its efficacy against various pathogens is limited, the structural motifs present in the compound are often associated with antimicrobial activity .

Study 1: Cytoprotective Mechanism

In a controlled experiment, CCD-18Co cells were treated with varying concentrations of this compound prior to exposure to 4NQO. The results indicated:

TreatmentDNA Strand Breaks (μmoles)Mitochondrial Membrane Potential (ΔΨm)
Control15080%
10 μM7590%
25 μM3095%

These findings suggest a dose-dependent protective effect against DNA damage and mitochondrial dysfunction .

Study 2: Antimicrobial Efficacy

While comprehensive studies are still needed, initial screening against common bacterial strains revealed:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results indicate potential as an antimicrobial agent, warranting further investigation into its spectrum of activity and mechanisms .

Q & A

Q. What are the common synthetic routes for N-(3-(Dimethylamino)propyl)-5-(4-nitrophenyl)furan-2-carboxamide?

Basic
The synthesis typically involves coupling a furan-2-carbonyl chloride derivative with a substituted amine. For example, analogous compounds are synthesized via refluxing furan-2-carbonyl chloride with nitro-substituted anilines in acetonitrile, followed by recrystallization (e.g., methanol) to purify the product . Key steps include:

  • Amide bond formation : Use of acyl chlorides and amines under reflux with bases like Et₃N to drive the reaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity and yield .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Basic
Structural validation relies on:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., nitrophenyl and dimethylamino groups) .
  • IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, nitro N-O ~1520 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and intramolecular interactions (e.g., planarity of the amide group and dihedral angles between aromatic rings) .

Q. How can researchers optimize reaction yields during synthesis?

Advanced
Yield optimization requires addressing:

  • Reagent stoichiometry : Excess acyl chloride (1.2–1.5 eq.) ensures complete amine conversion .
  • Temperature control : Reflux at 50–120°C balances reaction rate and side-product formation .
  • Catalysts : DMAP or other nucleophilic catalysts accelerate acylation .
  • Workup : Slow cooling during recrystallization minimizes impurities .

Q. What strategies resolve contradictions in reported biological activity data?

Advanced
Contradictions arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Purity verification : HPLC or LC-MS to ensure >98% purity, excluding confounding byproducts .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .

Q. How do structural modifications influence this compound’s pharmacological profile?

Advanced
Structure-activity relationship (SAR) studies guide rational design:

  • Nitrophenyl position : Para-substitution enhances electron-withdrawing effects, stabilizing π-π interactions with target proteins .
  • Dimethylamino group : Increases solubility and modulates logP, affecting membrane permeability .
  • Furan ring substitution : Methyl or halogen groups at C5 alter steric hindrance and binding affinity .

Q. What methodologies assess the compound’s stability under physiological conditions?

Advanced
Stability studies employ:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures and polymorphic transitions .
  • Light sensitivity : UV-Vis spectroscopy tracks nitro group photoreactivity .

Q. How can computational modeling predict this compound’s target interactions?

Advanced
Molecular docking and dynamics simulations:

  • Target identification : Screen against databases (e.g., PDB) for kinases or GPCRs with nitroaromatic-binding pockets .
  • Binding affinity : MM-GBSA calculations estimate ΔG values for ligand-receptor complexes .
  • ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Advanced
Matrix interference complicates quantification. Solutions include:

  • Sample preparation : Solid-phase extraction (C18 columns) isolates the compound from biological fluids .
  • Detection methods : LC-MS/MS with MRM transitions enhances specificity in serum or tissue homogenates .
  • Internal standards : Deuterated analogs correct for ionization efficiency variations .

Q. How does the nitro group influence the compound’s electronic properties?

Advanced
The para-nitrophenyl group:

  • Electron withdrawal : Lowers HOMO energy, enhancing electrophilicity and redox activity .
  • Charge-transfer interactions : Stabilizes ligand-receptor complexes via π-stacking with aromatic residues .
  • Spectroscopic signatures : UV-Vis absorption at ~400 nm (n→π* transition) aids photochemical studies .

Q. What experimental designs validate the compound’s mechanism of action?

Advanced
Mechanistic studies combine:

  • Kinase inhibition assays : Measure IC₅₀ against recombinant enzymes (e.g., EGFR, VEGFR) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by stabilizing proteins upon ligand binding .
  • Gene expression profiling : RNA-seq identifies downstream pathways modulated by treatment .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-5-(4-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C16H19N3O4/c1-18(2)11-3-10-17-16(20)15-9-8-14(23-15)12-4-6-13(7-5-12)19(21)22/h4-9H,3,10-11H2,1-2H3,(H,17,20)

InChI Key

CRYHDMVUAFTYFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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